molecular formula C17H21N3O2 B2891907 6-butyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872103-00-9

6-butyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

カタログ番号: B2891907
CAS番号: 872103-00-9
分子量: 299.374
InChIキー: QZADFXOVOMVTCF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Butyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone (DHPM) derivative characterized by a bicyclic pyrrolopyrimidine scaffold substituted with a butyl group at position 6 and a para-methylphenyl (p-tolyl) group at position 2. The compound’s structure combines lipophilic (butyl and p-tolyl) and hydrogen-bonding (pyrimidine-dione) moieties, which may influence its binding affinity to biological targets such as α-glucosidase or β-amylase.

特性

IUPAC Name

6-butyl-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-4-9-20-10-13-14(16(20)21)15(19-17(22)18-13)12-7-5-11(2)6-8-12/h5-8,15H,3-4,9-10H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZADFXOVOMVTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

6-butyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O3C_{18}H_{23}N_{3}O_{3} with a molecular weight of approximately 329.4 g/mol. It features a pyrrolo[3,4-d]pyrimidine backbone which is known for various biological activities.

Research indicates that derivatives of the pyrrolo[3,4-d]pyrimidine scaffold exhibit significant inhibition of poly(ADP-ribose) polymerases (PARP-1 and PARP-2). These enzymes are crucial in DNA repair mechanisms and cell survival pathways. The selectivity for PARP-2 over PARP-1 has been linked to specific substituents on the aromatic rings attached to the pyrimidine structure .

Antitumor Activity

A notable study demonstrated that compounds similar to 6-butyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibited potent cytotoxic effects against various human tumor cell lines. For example, compounds with similar structural features showed IC50 values in the nanomolar range against KB and IGROV1 cells .

Inhibition of Enzymatic Activity

The compound has been shown to inhibit enzymes involved in critical cellular processes:

  • PARP Inhibition : The compound's derivatives have been found to inhibit PARP activity effectively. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents due to impaired DNA repair mechanisms .

Anti-inflammatory Properties

Some studies suggest that pyrrolo[3,4-d]pyrimidines may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways. This activity could be beneficial in treating inflammatory diseases .

Case Studies

StudyFindings
Synthesis and Biological Evaluation A study synthesized various derivatives and evaluated their activity against tumor cells. The most potent compounds had modifications at the N1 position of the pyrimidine ring, enhancing selectivity for PARP-2 inhibition .
Antitumor Activity Assessment In vitro assays showed that certain derivatives demonstrated significant cytotoxicity against human cancer cell lines with IC50 values as low as 0.26 μM .
Anti-inflammatory Evaluation Compounds were tested for COX inhibition; some showed superior activity compared to existing anti-inflammatory drugs such as celecoxib .

類似化合物との比較

R<sup>6</sup> Substituent: Butyl vs. Benzyl

  • However, benzyl derivatives (e.g., Compound A) demonstrate strong α-glucosidase inhibition (81.99% at 1.02 µg/ml), suggesting that aromatic R<sup>6</sup> groups may favor target binding via π-π interactions .
  • Benzyl Group (Compound A) : The benzyl substituent’s planar structure may facilitate deeper penetration into enzyme active sites, as evidenced by its low binding energy (-7.9 kcal/mol) in molecular docking studies .

R<sup>4</sup> Substituent: p-Tolyl vs. Hydroxyphenyl, Fluorophenyl, and Methoxyphenyl

  • p-Tolyl (Target Compound) : The electron-donating methyl group at the para position may enhance hydrophobic interactions with enzyme pockets while avoiding the polarity of hydroxyl or methoxy groups. This could balance solubility and binding affinity.
  • 4-Hydroxyphenyl (Compound A) : The hydroxyl group enables hydrogen bonding with residues in α-glucosidase’s active site, contributing to its high inhibitory activity .
  • 3-Fluorophenyl () : Fluorine’s electronegativity may induce dipole interactions, but its meta position could sterically hinder optimal binding compared to para-substituted analogs.
  • 4-Methoxyphenyl () : The methoxy group’s bulkiness and electron-rich nature might reduce binding efficiency compared to smaller substituents like methyl or hydroxyl.

Physicochemical and Structural Insights

  • Molecular Weight : The target compound (313.39 g/mol) falls within the acceptable range for drug-like molecules, similar to its analogs (303–351 g/mol).
  • Polar Functional Groups : Compounds with hydroxyl groups (e.g., Compound A) exhibit higher polarity, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s p-tolyl group.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。